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molecular formula C8H9BrN2OS B8503617 n-(5-Bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide

n-(5-Bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide

Cat. No. B8503617
M. Wt: 261.14 g/mol
InChI Key: LLKYLSZOTFWBBT-UHFFFAOYSA-N
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Patent
US08268818B2

Procedure details

To N-(4-methylthiazol-2-yl)cyclopropanecarboxamide (10.05 g) in acetic acid (100 ml) under an ice-water bath was added bromine (3.2 ml). After 30 min, water (100 ml) was added. Filtration, washing with water (3×) and drying under vacuum afforded N-(5-bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide as a white solid (12.47 g). H NMR (500 MHz, CDCl3) 2.39 (s, 3 H), 1.64-1.60 (m, 1 H), 1.27-1.24 (m, 2 H), 1.00-0.96 (m, 2 H) ppm; LC/MS: 261 (M+1)/2.91 min.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([NH:7][C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])[S:5][CH:6]=1.[Br:13]Br.O>C(O)(=O)C>[Br:13][C:6]1[S:5][C:4]([NH:7][C:8]([CH:10]2[CH2:12][CH2:11]2)=[O:9])=[N:3][C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
10.05 g
Type
reactant
Smiles
CC=1N=C(SC1)NC(=O)C1CC1
Name
Quantity
3.2 mL
Type
reactant
Smiles
BrBr
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water (3×)
CUSTOM
Type
CUSTOM
Details
drying under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(N=C(S1)NC(=O)C1CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 12.47 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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